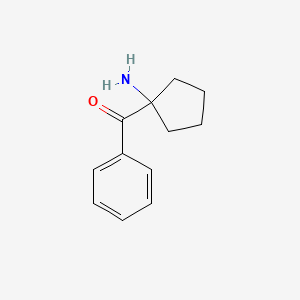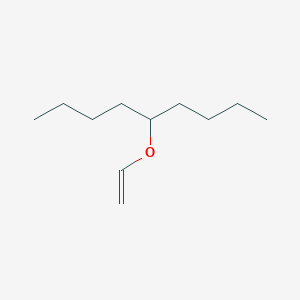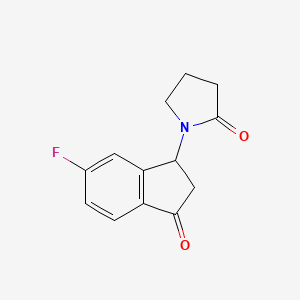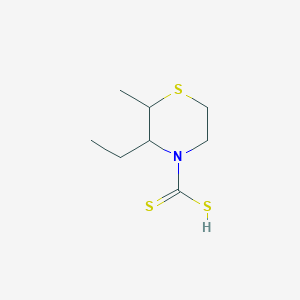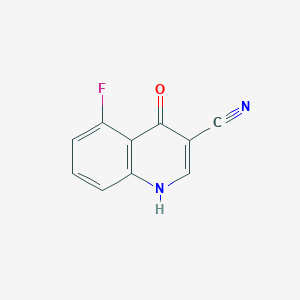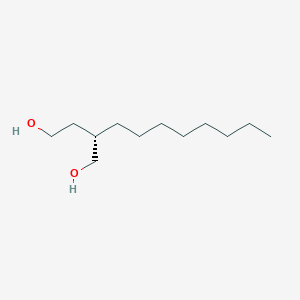![molecular formula C21H11NO B14223006 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-43-6](/img/structure/B14223006.png)
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is a chemical compound known for its unique structure, which includes a furan ring, ethynyl groups, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the use of electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of appropriate catalysts and reaction conditions are likely to be employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce corresponding amines.
Scientific Research Applications
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The furan ring, ethynyl groups, and nitrile moiety can participate in various chemical interactions, influencing biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-({2-[(Furan-2-yl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with a furan-2-yl group instead of furan-3-yl.
Benzonitrile derivatives: Compounds with similar benzonitrile moieties but different substituents.
Uniqueness
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
823227-43-6 |
|---|---|
Molecular Formula |
C21H11NO |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[2-[2-[2-(furan-3-yl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NO/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
InChI Key |
ZLJHMZIWWFMSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=COC=C2)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


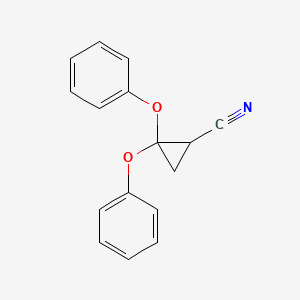
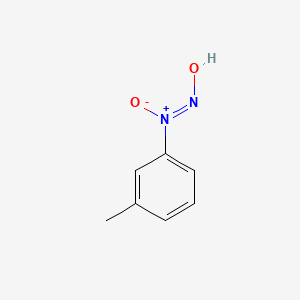
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
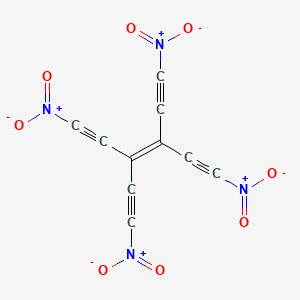

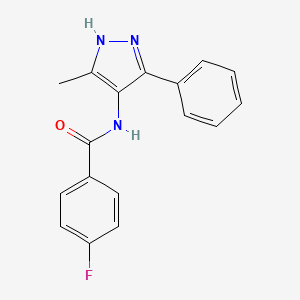
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)

